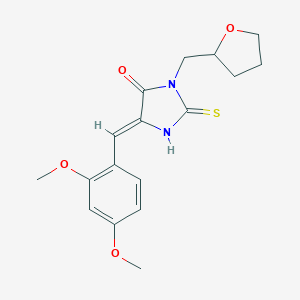![molecular formula C20H18N2O4S B305717 N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B305717.png)
N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide, also known as EHT 1864, is a small molecule inhibitor that targets the Rho family of GTPases. This compound has been widely studied for its potential therapeutic applications in cancer and other diseases.
Mecanismo De Acción
N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864 inhibits the activity of Rho GTPases by binding to the switch regions of these proteins. Rho GTPases are molecular switches that cycle between an active GTP-bound state and an inactive GDP-bound state. This compound 1864 locks Rho GTPases in the inactive GDP-bound state, preventing them from activating downstream signaling pathways that promote cancer cell proliferation and migration.
Biochemical and Physiological Effects
This compound 1864 has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound 1864 inhibits the activity of Rho GTPases, leading to a decrease in cell proliferation and migration. In addition, this compound 1864 has been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. In animal models, this compound 1864 has been shown to inhibit tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, there are also limitations to using this compound 1864 in lab experiments. It has low solubility in aqueous solutions, which can make it difficult to work with. In addition, its potency can vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for the study of N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864. One area of research is to further investigate its potential therapeutic applications in cancer and other diseases. Another area of research is to develop more potent and selective inhibitors of Rho GTPases. In addition, there is a need to develop better methods for delivering this compound 1864 to tumors and other disease sites in vivo. Finally, there is a need to better understand the role of Rho GTPases in normal physiological processes, which could lead to the development of new therapeutic targets.
Métodos De Síntesis
The synthesis of N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864 involves several steps. The starting material is 4-ethylphenylamine, which is reacted with ethyl chloroacetate to form N-ethyl-N-(4-ethylphenyl)glycine ethyl ester. This intermediate is then reacted with thiosemicarbazide to form the thiazolidinone ring. The final step involves the condensation of 4-hydroxybenzaldehyde with the thiazolidinone intermediate to form this compound 1864.
Aplicaciones Científicas De Investigación
N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864 has been extensively studied for its potential therapeutic applications in cancer. Rho GTPases are known to play a critical role in cancer cell proliferation, migration, and invasion. This compound 1864 inhibits the activity of Rho GTPases, leading to a decrease in cancer cell proliferation and migration. In addition to cancer, this compound 1864 has also been studied for its potential therapeutic applications in other diseases, such as cardiovascular disease, neurological disorders, and inflammatory diseases.
Propiedades
Fórmula molecular |
C20H18N2O4S |
|---|---|
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
N-(4-ethylphenyl)-2-[(5E)-5-[(4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C20H18N2O4S/c1-2-13-3-7-15(8-4-13)21-18(24)12-22-19(25)17(27-20(22)26)11-14-5-9-16(23)10-6-14/h3-11,23H,2,12H2,1H3,(H,21,24)/b17-11+ |
Clave InChI |
DSYDGJITJSGKES-GZTJUZNOSA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=C(C=C3)O)/SC2=O |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=O |
SMILES canónico |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B305634.png)

![2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B305642.png)
![4-({[4-(4-ethoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)morpholine](/img/structure/B305643.png)
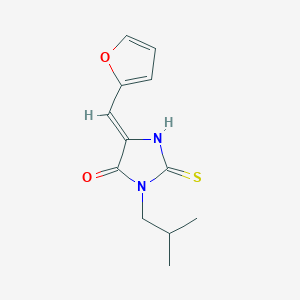
![(5Z)-3-(2-methylpropyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]imidazolidin-4-one](/img/structure/B305646.png)
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-isobutyl-2-thioxo-4-imidazolidinone](/img/structure/B305647.png)
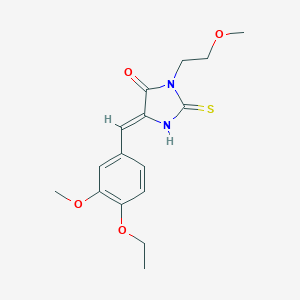

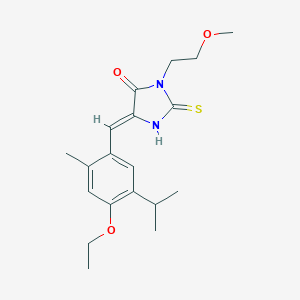
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone](/img/structure/B305652.png)
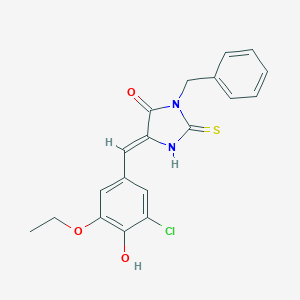
![3-Benzyl-5-[3-chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305657.png)
